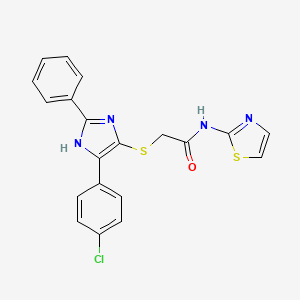

2-((5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

Description

2-((5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of imidazole, thiazole, and acetamide functional groups

Properties

IUPAC Name |

2-[[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4OS2/c21-15-8-6-13(7-9-15)17-19(25-18(24-17)14-4-2-1-3-5-14)28-12-16(26)23-20-22-10-11-27-20/h1-11H,12H2,(H,24,25)(H,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCFVMVRSOSTFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with ammonium acetate and an appropriate aldehyde under reflux conditions.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as 2-mercaptothiazole, in the presence of a base like potassium carbonate to form the thioether linkage.

Acetamide Formation: Finally, the thioether intermediate is acylated with chloroacetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder

Substitution: Amines, thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted phenyl derivatives

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of imidazole derivatives followed by thioacetylation. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. The mechanisms by which these compounds exert their cytotoxic effects often involve:

- Enzyme Inhibition : Targeting critical enzymes involved in cancer cell proliferation.

- Apoptosis Induction : Triggering programmed cell death in malignant cells.

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat |

| Compound B | 1.98 ± 1.22 | A-431 |

| This Compound | TBD | TBD |

Note: TBD indicates that specific IC50 values for this compound need to be determined through experimental studies.

Antiviral Activity

Compounds containing imidazole and thiazole moieties have been investigated for their antiviral properties. The presence of halogen substituents, such as chlorine, enhances their binding affinity to viral enzymes, which may improve therapeutic efficacy.

Case Study: Antiviral Efficacy

A study demonstrated that derivatives with similar structures exhibited significant inhibition of viral replication in vitro. The IC50 values for these compounds were substantially lower than those of standard antiviral drugs, indicating a high potential for therapeutic use.

Mechanism of Action

The mechanism of action of 2-((5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to metal ions or active sites of enzymes, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Benzimidazole Derivatives: These compounds share the imidazole ring and have similar biological activities.

Thiazole Derivatives: Compounds with thiazole rings also exhibit antimicrobial and anticancer properties.

Acetamide Derivatives: These compounds are known for their use in pharmaceuticals and agrochemicals.

Uniqueness

2-((5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Biological Activity

The compound 2-((5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound includes:

- An imidazole ring , which is known for its role in biological processes.

- A thiazole ring , often associated with antimicrobial and anticancer properties.

- Functional groups such as a chlorophenyl group and a phenyl group that may enhance biological activity through hydrophobic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole and thiazole rings are crucial for binding affinity and selectivity.

- Enzyme Inhibition : Compounds containing imidazole and thiazole moieties often act as enzyme inhibitors, potentially disrupting pathways involved in cancer proliferation or bacterial resistance.

- Receptor Modulation : The presence of the chlorophenyl group may enhance interactions with specific receptors, modulating their activity.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities:

Antitumor Activity

Several studies have highlighted the compound's potential as an antitumor agent. For instance:

- Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), HEPG-2 (liver cancer), and MCF-7 (breast cancer). The IC50 values for these compounds often fall below those of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The thiazole component is associated with notable antimicrobial properties:

- Research has demonstrated that related thiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to established antibiotics like norfloxacin .

Case Studies

- Cytotoxicity Assays : In vitro studies conducted on various cell lines revealed that the compound exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects. For example, a derivative showed an IC50 value of 1.61 µg/mL against specific cancer cell lines, suggesting strong antitumor potential .

- Antimicrobial Testing : In another study, derivatives were synthesized and tested against multiple bacterial strains, showing significant inhibition zones comparable to standard antibiotics. This underscores the compound's potential as an antimicrobial agent .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.